4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Description
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride (CAS: 1220032-90-5) is a piperidine derivative with a molecular formula of C₁₆H₂₅Cl₂NO and a molecular weight of 318.28 g/mol . The compound features a sec-butyl group at the 2-position and a 4-chlorophenoxy moiety linked via a methylene bridge to the piperidine ring. Its hydrochloride salt enhances stability and solubility, making it relevant for pharmaceutical and agrochemical research. Current safety data sheets (SDS) highlight precautionary measures for handling but lack detailed toxicological or environmental impact data .
Properties
IUPAC Name |
4-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-10-14(17)4-5-16(15)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKQIVEEHBCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the sec-butyl group and chlorophenoxy group separately. These groups are then combined through a series of reactions, including nucleophilic substitution and reduction processes.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process involves the use of reagents like sodium hydride, lithium aluminum hydride, and various solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound is utilized to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interaction of piperidine-based molecules with enzymes, receptors, and other biological targets.
Medicine: In the medical field, this compound has potential applications in the development of new drugs. Its unique structure makes it a candidate for the synthesis of novel therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 4-chlorophenoxy and trifluoromethyl moieties enhance electrophilic character, influencing binding affinity in receptor-targeted applications .
- Molecular Weight: Compounds like 4-(2-(2-benzyl-4-chlorophenoxy)ethyl)piperidine HCl (366.32 g/mol) may exhibit slower diffusion rates due to higher mass .
Pharmacological and Toxicological Profiles
Key Gaps :
- Most analogs, including the target compound, lack comprehensive toxicity profiles (e.g., LD₅₀, mutagenicity) .
Biological Activity
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a chlorophenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₆H₂₅Cl₂NO
- Molecular Weight : 318.28 g/mol
- CAS Number : 1220032-90-5
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological targets and potential therapeutic effects.
The compound's activity is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Studies suggest that the piperidine nitrogen can participate in nucleophilic substitution reactions, while the chlorophenoxy group may influence the compound's binding affinity to various biological targets.
Research Findings
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of certain bacterial strains, suggesting a potential application for this compound in treating infections.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.
- Binding Affinity Studies : Binding affinity assays conducted on related compounds have shown that structural modifications can significantly alter the interaction with target receptors. This highlights the importance of the sec-butyl and chlorophenoxy substitutions in influencing biological activity.
Case Studies
Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituent groups could enhance antimicrobial activity, suggesting a similar potential for this compound.
- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers when administered at specific doses, indicating a promising direction for further research into the anti-inflammatory capabilities of this compound.
Comparative Analysis
The following table summarizes various compounds related to this compound, highlighting their molecular structures and biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride | C₁₆H₂₅Cl₂NO | Antimicrobial, Anti-inflammatory |
| 4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride | C₁₆H₂₅Cl₂NO | Antimicrobial |
| 3-{[2-(Sec-butyl)-3-chlorophenoxy]-methyl}piperidine hydrochloride | C₁₆H₂₅Cl₂NO | Potential anti-cancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
